6-Methyluracil
Overview
Description
Synthesis Analysis
The synthesis of 6-methyluracil can be achieved through several methods. A notable approach involves the use of commercially available raw materials such as acetoacetic ethyl ester and urea. The synthesis process is typically carried out in two stages: the first involves the azeotropic distillation of water with hexane as a solvent under catalysis by para-toluenesulfonic acid to obtain ethyl ureidocrotonate, followed by the heating of ethyl ureidocrotonate with aqueous alkali and the subsequent addition of hydrochloric acid to produce 6-methyluracil (Rudiuk et al., 2023). Another green synthesis approach uses methyl acetoacetate and urea with sodium bisulfate monohydrate as a catalyst, yielding 86.9% 6-methyluracil under optimal conditions (Ding-xian, 2013).
Molecular Structure Analysis
The molecular structure of 6-methyluracil includes a methyl group attached to the 6th carbon of the uracil ring. This modification significantly influences its electronic and structural properties compared to uracil itself. Studies on derivatives of 6-methyluracil, such as those involving the attachment of various substituents, highlight the compound's versatility and potential for forming stable cocrystals and other novel compounds (Eshtiagh-hosseini et al., 2011).
Chemical Reactions and Properties
6-Methyluracil participates in various chemical reactions, including alkylation, which leads to the formation of derivatives with different properties. The reaction conditions, such as the use of specific catalysts or solvents, significantly affect the yield and the properties of the resulting compounds. For instance, the synthesis of 6-methyl-2-thiouracil demonstrates the compound's reactivity and the influence of reaction parameters on product yield and purity (Meng, 2011); (Guang-xiang, 2010).
Scientific Research Applications
Derivatives Synthesis : 6-MU is used to obtain derivatives like 5-fluoro-6-methyluracil and 5-fluoro-6-fluoromethyluracil, which have potential applications in medicinal chemistry (Cech, Herrmann, & Holý, 1977).
Alzheimer's Disease and Other Therapies : Derivatives containing a hydrazone system are studied for their potential in treating Alzheimer's disease, and also for antifungal, antiviral, antianginal, and anti-eczema activities (Melnikov & S.A., 2021).
Cognitive Function Improvement : Certain 6-MU derivatives improve working memory and reduce beta-amyloid plaques in Alzheimer's disease models, suggesting a potential therapeutic role (Semenov et al., 2015).
Wound Healing in Ophthalmology : 6-MU, particularly in combination with methyluracil, accelerates epithelialization of corneal erosion and aids in structured restoration of the epithelial-stromal layer, indicating its potential in treating corneal burns (Gabdrakhmanova et al., 2022).
Organic Synthesis : 6-Methyluracil-5-sulfochloride (MUSCH) is utilized in organic synthesis to create new compounds that may exhibit biological activity, hinting at its versatility in chemical synthesis (Abdo-Allah et al., 2018).
Burn Wound Healing : 6-MU has shown efficacy in accelerating the healing of burn wounds and influencing the lipid antioxidative activity and phospholipid composition in wound processes (Taran, Shishkina, Evseenko, & Kukushkina, 1995).
Radioprotection : Studies indicate that 6-MU has a radioprotective effect, normalizing antioxidant activity in radiosensitive organs and tissues and increasing superoxide dismutase activity in the liver and erythrocytes (Taran & Shishkina, 1993).
Lipid Peroxidation Regulation : 6-MU affects the lipid peroxidation regulation system, impacting antioxidative activity, phospholipid composition, and enzyme activities involved in oxidative stress management (Taran & Shishkina, 1993).
Biological Activity of Derivatives : Interaction of 6-Methyluracil-5-sulfochloride with alcohols results in new methyl ether sulfate esters, which demonstrate biological activity, antioxidant properties, and potential as cytostatics (Abdo-Allah, Mospanova, Popov, & Isak, 2017).
Protective Effect in Acute Intoxication : Prophylactic administration of 5-hydroxy-6-methyluracil with ascorbic acid showed protective effects on the structure of parenchymal organs in acute carbon tetrachloride intoxication, comparable to certain pharmaceuticals (Repina et al., 2020).
Safety And Hazards
Future Directions
5-Hydroxy-6-methyluracil, a derivative of 6-Methyluracil, is an acting agent of Oxymethyluracilum, an immunostimulator with a broad spectrum of pharmacological activity . The development of efficient methods for the insertion of various halogen atoms into 6-methyluracil is a promising area of research .
properties
IUPAC Name |
6-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVCSCWHWMSGTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052308 | |
Record name | 6-Methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN WATER, ETHER, ALKALI, AMMONIA, HOT ALCOHOL | |
Record name | 6-METHYLURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
6-Methyluracil | |
Color/Form |
CRYSTALS FROM GLACIAL ACETIC ACID, OCTAHEDRAL PRISMS OR NEEDLES FROM WATER OR ALCOHOL | |
CAS RN |
626-48-2 | |
Record name | 6-Methyluracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Methyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-METHYLURACIL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9456 | |
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Record name | 2,4(1H,3H)-Pyrimidinedione, 6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.955 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-METHYLURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O052W0G6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 6-METHYLURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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